

Spectroscopic Profile of 3-Fluoro-4-(trifluoromethoxy)phenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-(trifluoromethoxy)phenol

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This technical guide provides a detailed overview of the spectroscopic properties of **3-Fluoro-4-(trifluoromethoxy)phenol**, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

- IUPAC Name: **3-Fluoro-4-(trifluoromethoxy)phenol**
- CAS Number: 177596-38-2[1]
- Molecular Formula: C₇H₄F₄O₂[1]
- Molecular Weight: 196.10 g/mol [1]
- Appearance: Solid-Liquid Mixture
- Boiling Point: 196.9 °C at 760 mmHg

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Fluoro-4-(trifluoromethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.1 - 7.3	m	-	1H	Ar-H
~6.8 - 7.0	m	-	2H	Ar-H
~5.0 - 6.0	br s	-	1H	OH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~155 (d)	C-OH
~148 (d)	C-F
~141 (q)	C-OCF ₃
120.4 (q, $^1\text{JCF} \approx 258$ Hz)	-OCF ₃
~118	Ar-CH
~115 (d)	Ar-CH
~108 (d)	Ar-CH

Table 3: Predicted ^{19}F NMR Data (470 MHz, CDCl_3 , Referenced to CFCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~ -58	s	-OCF ₃
~ -135	m	Ar-F

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Broad, Medium	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Strong	Aromatic C=C stretch
1500 - 1400	Strong	Aromatic C=C stretch
1300 - 1100	Strong	C-O stretch, C-F stretch (Ar-F), C-F stretch (-OCF ₃)
900 - 675	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

m/z	Interpretation
196	$[M]^+$ (Molecular Ion)
177	$[M - F]^+$
167	$[M - CHO]^+$
127	$[M - CF_3]^+$
99	$[C_6H_4FO]^+$
69	$[CF_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of **3-Fluoro-4-(trifluoromethoxy)phenol** into a clean, dry vial.
- Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

3.1.2. Data Acquisition:

- 1H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- ^{13}C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ^{13}C .
- ^{19}F NMR: This can be performed on a multinuclear NMR spectrometer. Chemical shifts are referenced to an external standard, commonly CFCl_3 (trichlorofluoromethane) at 0.00 ppm.
[\[2\]](#)

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the liquid or solid-liquid mixture of **3-Fluoro-4-(trifluoromethoxy)phenol** directly onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The spectrum is usually recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (typically $1\text{ }\mu\text{L}$) of the solution into the GC inlet.

- The sample is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) before entering the mass spectrometer.

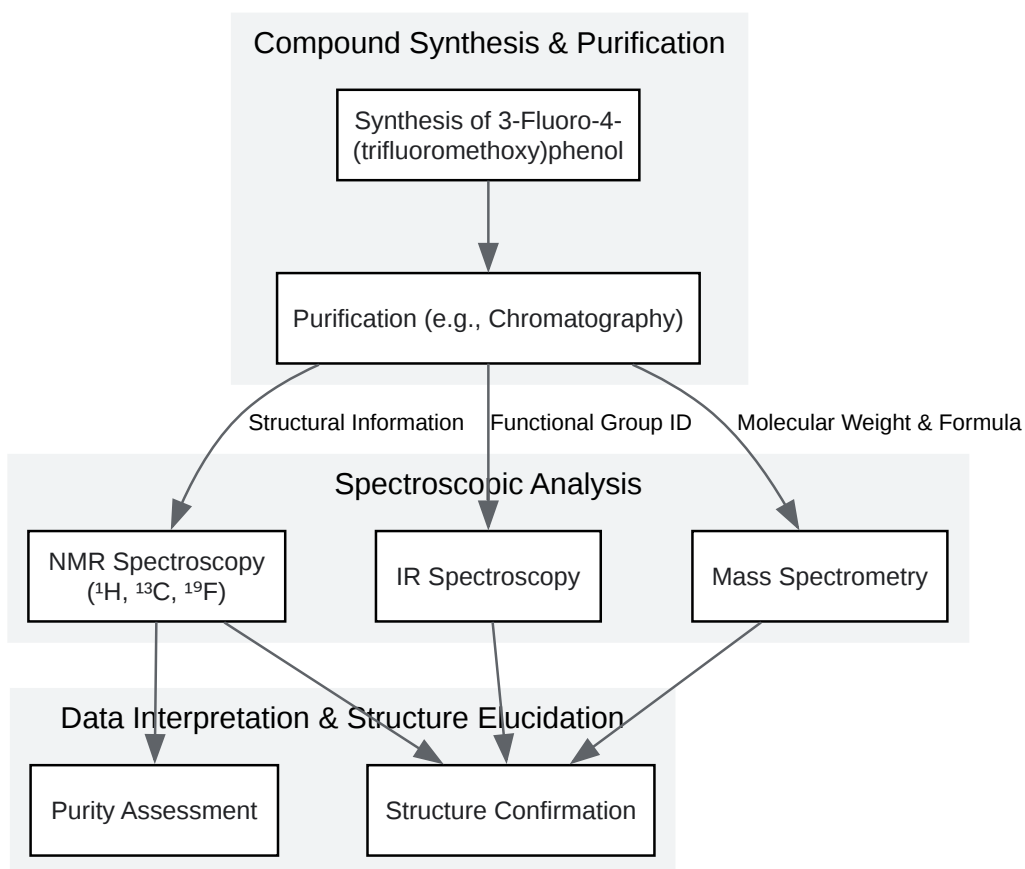
3.3.2. Data Acquisition (Electron Ionization - EI):

- The separated components are ionized using a standard electron energy of 70 eV.
- The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
- The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like **3-Fluoro-4-(trifluoromethoxy)phenol**.

Spectroscopic Analysis Workflow for 3-Fluoro-4-(trifluoromethoxy)phenol



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

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References

- 1. 3-Fluoro-4-(trifluoromethoxy)phenol | CAS#:177596-38-2 | Chemsrsrc [chemsrc.com]
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